- Isostearyl mixed anhydrides for the preparation of N-methylated peptides using C-terminally unprotected N-methylamino acids, Organic Letters, 2020, 22(20), 8039-8043

Cas no 944797-51-7 (Fmoc-N-Me-L-Cys(Trt)-OH)

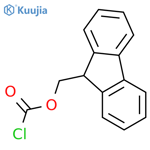

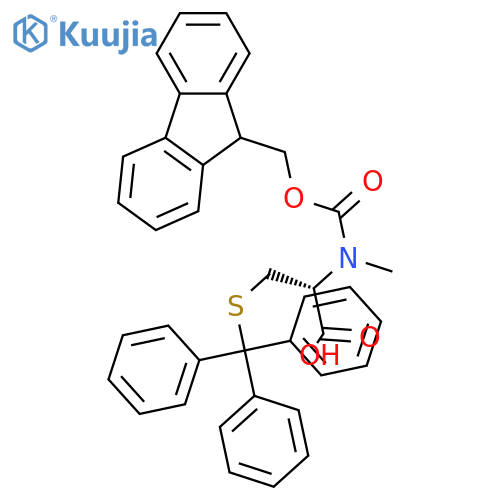

Fmoc-N-Me-L-Cys(Trt)-OH structure

商品名:Fmoc-N-Me-L-Cys(Trt)-OH

CAS番号:944797-51-7

MF:C38H33NO4S

メガワット:599.737929105759

MDL:MFCD11973909

CID:3166280

PubChem ID:69032228

Fmoc-N-Me-L-Cys(Trt)-OH 化学的及び物理的性質

名前と識別子

-

- FMoc-N-Me-Cys(Trt)-OH

- Fmoc-N-Me-L-Cys(Trt)-OH

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid

- Fmoc-N-Methyl-l-cysteine(trt)

- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-N-methyl-S-trityl-L-cysteine

- Fmoc-MeCys(Trt)-OH

- TMA062

- (R)-2-Fmoc-(methyl)amino)-3-(tritylthio)propanoic acid

- (2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid

- F1075

- A922531

- (R

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine (ACI)

- L

- Fmoc-N-methyl-L-Cysteine(Trityl)

- AS-17236

- SCHEMBL4409339

- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine

- HY-W036322

- MFCD11973909

- 944797-51-7

- (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL](METHYL)AMINO}-3-[(TRIPHENYLMETHYL)SULFANYL]PROPANOIC ACID

- DA-73495

- AKOS027326715

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoicacid

- CS-0089852

-

- MDL: MFCD11973909

- インチ: 1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m0/s1

- InChIKey: RAKOPMQMPUNRGI-DHUJRADRSA-N

- ほほえんだ: C(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)SC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 599.21302971 g/mol

- どういたいしつりょう: 599.21302971 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 44

- 回転可能化学結合数: 11

- 複雑さ: 872

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.1

- 疎水性パラメータ計算基準値(XlogP): 8.2

- ぶんしりょう: 599.7

じっけんとくせい

- 密度みつど: 1.260±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 234-239 °C

- ようかいど: Insuluble (3.7E-6 g/L) (25 ºC),

- 光学活性: [α]22/D -25.0°, c = 0.5% in dichloromethane

Fmoc-N-Me-L-Cys(Trt)-OH セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- ちょぞうじょうけん:2-8°C

Fmoc-N-Me-L-Cys(Trt)-OH 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F657715-50mg |

Fmoc-N-Me-L-Cys(Trt)-OH |

944797-51-7 | 50mg |

$184.00 | 2023-05-18 | ||

| TRC | F657715-100mg |

Fmoc-N-Me-L-Cys(Trt)-OH |

944797-51-7 | 100mg |

$259.00 | 2023-05-18 | ||

| abcr | AB337179-250 mg |

Fmoc-N-Me-L-Cys(Trt)-OH, 95%; . |

944797-51-7 | 95% | 250MG |

€294.80 | 2022-06-10 | |

| AAPPTec | MFC105-1g |

Fmoc-MeCys(Trt)-OH |

944797-51-7 | 1g |

$400.00 | 2024-07-19 | ||

| Chemenu | CM255923-5g |

Fmoc-MeCys(Trt)-OH |

944797-51-7 | 95% | 5g |

$1661 | 2021-06-09 | |

| Fluorochem | 046689-250mg |

Fmoc-N-Methyl-l-cysteine(trt) |

944797-51-7 | 95% | 250mg |

£314.00 | 2022-02-28 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-493280-250 mg |

Fmoc-N-Me-Cys(Trt)-OH, |

944797-51-7 | 250MG |

¥2,219.00 | 2023-07-11 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1075-100MG |

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-S-(triphenylmethyl)-L-cysteine |

944797-51-7 | >98.0%(HPLC) | 100mg |

¥1645.00 | 2024-04-15 | |

| Chemenu | CM255923-1g |

Fmoc-MeCys(Trt)-OH |

944797-51-7 | 95% | 1g |

$475 | 2021-06-09 | |

| Aaron | AR00INF5-100mg |

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-(tritylthio)propanoic acid |

944797-51-7 | 98% | 100mg |

$8.00 | 2025-02-28 |

Fmoc-N-Me-L-Cys(Trt)-OH 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: N,O-Bis(trimethylsilyl)acetamide Solvents: Acetonitrile ; 23 °C; 0.5 h, 60 °C

1.2 1 h, 0 °C

1.2 1 h, 0 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Trityl chloride Solvents: Dimethylformamide , Dichloromethane ; rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; 1 h, 25 °C

1.3 Solvents: Methanol

1.4 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 15 min, rt; 15 min, rt

1.5 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt

1.6 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 5 min, rt; 1 h, 25 °C

1.3 Solvents: Methanol

1.4 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; 15 min, rt; 15 min, rt

1.5 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 2 h, rt

1.6 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; rt

リファレンス

- Cysteine-S-trityl a key derivative to prepare N-methyl cysteines, Journal of Combinatorial Chemistry, 2008, 10(1), 69-78

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium hydroxide Solvents: Water

1.2 Reagents: Sodium borohydride

1.3 Reagents: Sodium carbonate Solvents: Water

1.2 Reagents: Sodium borohydride

1.3 Reagents: Sodium carbonate Solvents: Water

リファレンス

- N-Alkyl cysteine-assisted thioesterification of peptides, Tetrahedron Letters, 2007, 48(1), 25-28

合成方法 4

はんのうじょうけん

1.1 Reagents: Phenylsilane Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dichloromethane ; rt

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 4 °C; 2 h, pH 9 - 10, 4 °C; 16 h, pH 9 - 10, 25 °C

1.3 Reagents: Hydrochloric acid ; pH 3, 25 °C

1.2 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 4 °C; 2 h, pH 9 - 10, 4 °C; 16 h, pH 9 - 10, 25 °C

1.3 Reagents: Hydrochloric acid ; pH 3, 25 °C

リファレンス

- Solid-Phase Synthesis of Triostin A Using a Symmetrical Bis(diphenylmethyl) Linker System, Journal of Organic Chemistry, 2015, 80(15), 7486-7494

合成方法 5

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,2-Dimethoxyethane , Water ; overnight, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized

リファレンス

- Process for the preparation of peptide thioester, World Intellectual Property Organization, , ,

Fmoc-N-Me-L-Cys(Trt)-OH Raw materials

- S-Trityl-L-cysteine

- (9H-fluoren-9-yl)methyl chloroformate

- n-Methyl-s-trityl-l-cysteine

- Fmoc-OSu

- N-Methyl-N-[(2-propen-1-yloxy)carbonyl]-S-(triphenylmethyl)-L-cysteine

Fmoc-N-Me-L-Cys(Trt)-OH Preparation Products

Fmoc-N-Me-L-Cys(Trt)-OH 関連文献

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Yu Zhao,Dongru Gao,Ruxin Guan,Hongwei Li,Ning Li,Guixian Li,Shiyou Li RSC Adv., 2020,10, 39137-39145

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

944797-51-7 (Fmoc-N-Me-L-Cys(Trt)-OH) 関連製品

- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2228649-48-5(1-(3-tert-butylphenyl)-2-(methylamino)ethan-1-one)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 506-17-2(cis-Vaccenic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:944797-51-7)Fmoc-N-Me-L-Cys(Trt)-OH

清らかである:99%/99%

はかる:5g/25g

価格 ($):232.0/897.0